molecular formula C15H23N3O2 B7922852 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7922852
M. Wt: 277.36 g/mol
InChI Key: NMYCCDRRGOHSMV-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an aminoethyl group, and a benzyl ester moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 2-pyrrolidone with ethylene diamine under acidic conditions to form the aminoethyl-pyrrolidine intermediate. This intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester moiety can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme kinetics.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as potential drug candidates for targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the benzyl ester moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid methyl ester
  • [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid ethyl ester
  • [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid propyl ester

Uniqueness

The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester lies in its benzyl ester moiety, which provides distinct hydrophobic interactions compared to its methyl, ethyl, or propyl ester counterparts. This difference can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c16-7-9-18-8-6-14(11-18)10-17-15(19)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCCDRRGOHSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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